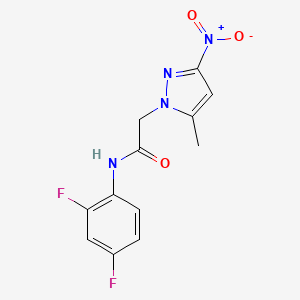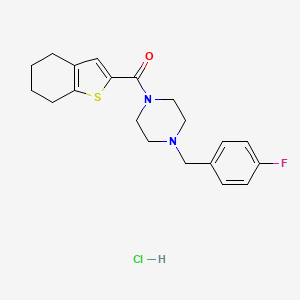![molecular formula C20H16N4O3 B5975966 N-(4-pyridinylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5975966.png)
N-(4-pyridinylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-pyridinylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide, commonly known as QM, is a synthetic compound with potential applications in scientific research. It belongs to the family of oxazole carboxamides, which are known for their pharmacological properties. QM is a promising compound due to its ability to inhibit certain enzymes and modulate cellular pathways. In
作用機序
The mechanism of action of QM involves the inhibition of certain enzymes and modulation of cellular pathways. QM inhibits the activity of PARP by binding to its catalytic domain and preventing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of DNA damage and cell death. QM modulates the activity of NF-κB by inhibiting the phosphorylation and degradation of its inhibitory protein IκBα. This inhibition leads to the reduction of NF-κB activity and the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of QM are dependent on its ability to inhibit certain enzymes and modulate cellular pathways. QM has been shown to induce DNA damage and cell death in cancer cells by inhibiting the activity of PARP. QM has also been shown to reduce inflammation and cell survival by inhibiting the activity of NF-κB. QM can modulate the expression of genes involved in DNA repair, inflammation, and cell survival. QM has been shown to have low toxicity in normal cells and tissues, making it a promising compound for scientific research.
実験室実験の利点と制限
QM has several advantages for lab experiments, including its ability to inhibit specific enzymes and modulate cellular pathways. QM can be used to investigate the role of PARP and NF-κB in various diseases, including cancer, inflammation, and neurodegeneration. QM has low toxicity in normal cells and tissues, making it a promising compound for in vitro and in vivo studies. However, QM has some limitations for lab experiments, including its complex synthesis method and limited availability. QM is also a relatively new compound, and more research is needed to fully understand its potential applications.
将来の方向性
There are several future directions for QM in scientific research. QM can be used to investigate the role of PARP and NF-κB in various diseases, including cancer, inflammation, and neurodegeneration. QM can also be used to develop new therapies that target PARP and NF-κB. Future studies can investigate the potential of QM in combination with other compounds or therapies. QM can also be modified to improve its pharmacokinetic properties and increase its efficacy. Finally, QM can be used to investigate the role of other enzymes and cellular pathways in disease, leading to the development of new therapies.
Conclusion
In conclusion, QM is a synthetic compound with potential applications in scientific research. QM can inhibit certain enzymes and modulate cellular pathways, making it a promising compound for investigating the role of PARP and NF-κB in various diseases. QM has low toxicity in normal cells and tissues, making it a promising compound for in vitro and in vivo studies. QM has several advantages for lab experiments, including its ability to inhibit specific enzymes and modulate cellular pathways. However, QM has some limitations for lab experiments, including its complex synthesis method and limited availability. There are several future directions for QM in scientific research, including the development of new therapies and the investigation of other enzymes and cellular pathways in disease.
合成法
The synthesis of QM involves a multistep process that requires specialized equipment and expertise. The first step involves the preparation of the 8-quinolinyloxy acetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 4-pyridinylmethanol to form the intermediate product. The final step involves the reaction of the intermediate product with 2-amino-4-carboxamido-1,3-oxazole to yield QM. The purity and yield of QM can be improved by using chromatography techniques.
科学的研究の応用
QM has potential applications in scientific research due to its ability to inhibit certain enzymes and modulate cellular pathways. QM has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition can lead to the accumulation of DNA damage and cell death. QM has also been shown to modulate the activity of the transcription factor NF-κB, which is involved in the regulation of immune responses, inflammation, and cell survival. QM can inhibit the activation of NF-κB and reduce the expression of pro-inflammatory cytokines. QM has been used in studies to investigate the role of PARP and NF-κB in various diseases, including cancer, inflammation, and neurodegeneration.
特性
IUPAC Name |
N-(pyridin-4-ylmethyl)-2-(quinolin-8-yloxymethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-20(23-11-14-6-9-21-10-7-14)16-12-27-18(24-16)13-26-17-5-1-3-15-4-2-8-22-19(15)17/h1-10,12H,11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPJRLIKJOWKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=NC(=CO3)C(=O)NCC4=CC=NC=C4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)-2-(quinolin-8-yloxymethyl)-1,3-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(2-ethylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5975885.png)


![1-[3-({[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B5975904.png)
![7-(4-isopropylbenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5975913.png)
![4-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5975920.png)
![4-{[1-(4-oxo-4-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}butyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5975926.png)
![2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5975931.png)
![2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5975936.png)
![2-[(5-amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5975937.png)


![2-{4-(1,3-benzodioxol-4-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975973.png)
![5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5975981.png)